

Application Note: Antimicrobial Profiling of N-(2-furylmethyl)guanidine

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Compound of Interest

Compound Name: *N*-(2-furylmethyl)guanidine

CAS No.: 4353-49-5

Cat. No.: B1364655

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Executive Summary & Rationale

N-(2-furylmethyl)guanidine represents a classic "cationic amphiphile" scaffold. The guanidine moiety (

) ensures the molecule remains protonated and positively charged at physiological pH, facilitating electrostatic attraction to negatively charged bacterial cell envelopes (teichoic acids in Gram-positives; LPS in Gram-negatives). The furan ring provides the necessary lipophilicity for membrane insertion, though it introduces specific stability challenges regarding oxidation and acid sensitivity.

This application note details a validated workflow to screen this compound for antimicrobial efficacy. Unlike standard antibiotic screening, testing guanidine derivatives requires specific attention to membrane permeabilization kinetics and pH-dependent solubility.

Key Mechanistic Targets[1]

- Membrane Disruption: Displacement of divalent cations (

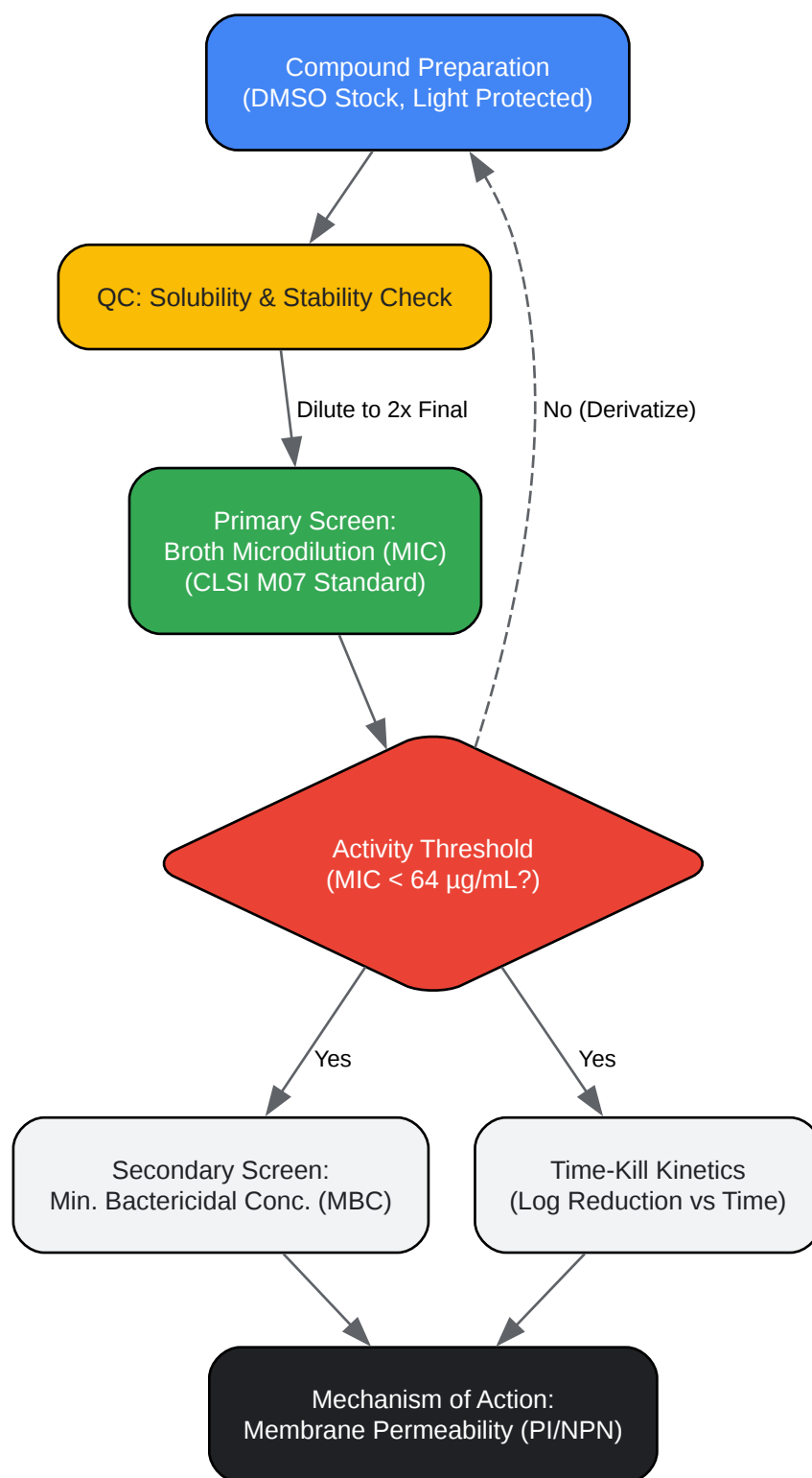
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) from the LPS layer, leading to "self-promoted uptake" and pore formation.

- Metabolic Inhibition: Potential interference with folate pathways (DHFR inhibition), a known trait of some guanidine-furan analogs.

Experimental Workflow

The following diagram outlines the critical path from compound preparation to mechanistic validation.



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Figure 1: Decision-tree workflow for screening **N-(2-furylmethyl)guanidine**, prioritizing primary inhibitory data before advancing to kinetic and mechanistic assays.

Pre-Screening: Compound Handling

Critical Warning: The furan ring is electron-rich and susceptible to oxidative ring opening and acid-catalyzed polymerization.

- Solvent: Dissolve **N-(2-furylmethyl)guanidine** in 100% DMSO. Avoid aqueous stock solutions for long-term storage.
- Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
- Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.
- Working Solution: On the day of the assay, dilute the stock 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (containing 1% DMSO).

Protocol 1: Primary Screen (Broth Microdilution)

This protocol aligns with CLSI M07 standards [1] but includes a Resazurin (Alamar Blue) step for high-contrast visual scoring, which is essential when testing compounds that might precipitate or cause broth turbidity.

Materials

- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Strains: *S. aureus* ATCC 29213 (Gram+), *E. coli* ATCC 25922 (Gram-), *P. aeruginosa* ATCC 27853 (Gram-).
- Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

Step-by-Step Methodology

- Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (CFU/mL). Dilute this suspension 1:150 in CAMHB to reach CFU/mL.

- Plate Setup:
 - Add 50 μ L of CAMHB to columns 2–12 of a 96-well round-bottom plate.
 - Add 100 μ L of the 2x Compound Working Solution (e.g., 128 μ g/mL) to column 1.
 - Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 μ L). Discard the final 50 μ L from column 10.
 - Column 11: Growth Control (Bacteria + Media + DMSO vehicle).
 - Column 12: Sterility Control (Media only).
- Inoculation: Add 50 μ L of the diluted bacterial inoculum to wells 1–11.
 - Final Test Range: 64 μ g/mL to 0.125 μ g/mL.
 - Final Bacterial Density:

CFU/mL.
- Incubation: 16–20 hours at 35°C \pm 2°C (aerobic).
- Readout (Resazurin):
 - Add 10 μ L of 0.01% Resazurin to all wells.
 - Incubate for 1–2 hours.
 - Score: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).

Data Output Table:

Well	Conc. ($\mu\text{g/mL}$)	Visual Color (Resazurin)	Interpretation
1	64	Blue	Inhibited
2	32	Blue	Inhibited
3	16	Purple/Pink	MIC breakpoint
4	8	Pink	Growth
11	0 (Control)	Pink	Valid Growth

Protocol 2: Time-Kill Kinetics

Guanidines often exhibit rapid bactericidal activity due to membrane depolarization. This assay determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills $>3 \log_{10}$).

- Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC.
- Inoculum: Add bacteria to reach a starting density of CFU/mL (Time 0).
- Sampling: Remove aliquots at T=0, 1, 2, 4, 8, and 24 hours.
- Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.
- Analysis: Plot \log_{10} CFU/mL vs. Time.
 - Bactericidal:
log reduction (99.9% kill) within 24h.
 - Bacteriostatic:
log reduction.

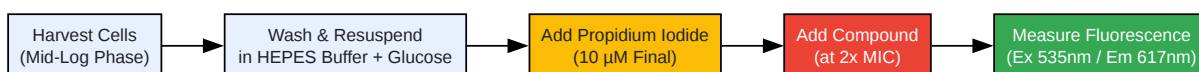
Protocol 3: Mechanism of Action (Membrane Permeability)

Since **N-(2-furylmethyl)guanidine** is cationic, verifying membrane permeabilization is critical to distinguish it from metabolic inhibitors. We utilize Propidium Iodide (PI), which only enters cells with compromised inner membranes [2].

Experimental Logic[2]

- PI (Red Fluorescence): Membrane impermeable.[1] High fluorescence = Membrane Damage.
- Positive Control: CTAB or Colistin (known membrane disruptors).
- Negative Control: Untreated cells.[2]

Workflow Diagram: Membrane Assay



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Figure 2: Fluorometric assay workflow for detecting inner membrane permeabilization.

Procedure

- Preparation: Grow *E. coli* or *S. aureus* to mid-log phase ().
- Washing: Centrifuge and wash cells twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose (to maintain energization). Do not use PBS, as phosphates can quench some cationic signals.
- Loading: Resuspend to . Add Propidium Iodide to a final concentration of 10 µM.

- Measurement:
 - Use a black-walled 96-well plate.[3][4]
 - Add 100 μ L bacterial suspension + 100 μ L compound (at 2x MIC).
 - Measure fluorescence immediately in a kinetic plate reader (Ex: 535 nm, Em: 617 nm) every 2 minutes for 1 hour.
- Result Interpretation: A rapid increase in Relative Fluorescence Units (RFU) within the first 10–20 minutes indicates a "membrane-active" mechanism (pore formation or detergent effect). A delayed or flat response suggests an intracellular target (e.g., enzyme inhibition).

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